Potency Advantage in RET Kinase Inhibition vs. Less Elaborated Scaffolds
In the context of 5-aminopyrazole-4-carboxamide RET inhibitors, the compound containing the 5-cyclopropylisoxazol-3-yl fragment (Compound 15l) exhibited potent inhibition of both wild-type RET (IC50 = 44 nM) and the gatekeeper mutant V804M (IC50 = 252 nM) [1]. The precursor scaffold lacking this fragment was reported to have insufficient metabolic stability, and other substitution patterns in the SAR exploration did not achieve the same combination of potency and selectivity [1].
| Evidence Dimension | Wild-type RET kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 44 nM (for the downstream derivative 15l containing the cyclopropylisoxazole fragment) |
| Comparator Or Baseline | 5-aminopyrazole-4-carboxamide scaffold without the specific isoxazole substitution; metabolic instability reported (no numerical IC50 available for the bare scaffold) |
| Quantified Difference | Not explicitly quantified for the building block alone; the elaborated compound achieves 44 nM IC50 vs. an unstable/inactive bare scaffold |
| Conditions | Biochemical kinase inhibition assay; in vitro. |
Why This Matters
The building block is essential for generating a lead compound with validated biological activity; substituting it with a different isomer or tether length risks losing the documented activity and selectivity profile.
- [1] Yoon, H., Shin, I., Nam, Y., Kim, N.D., Lee, K.-B., Sim, T. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Eur. J. Med. Chem. 2017, 125, 1145–1155. DOI: 10.1016/j.ejmech.2016.10.050. View Source
